molecular formula C11H14N2 B1612026 2-(Diethylamino)benzonitrile CAS No. 197507-52-1

2-(Diethylamino)benzonitrile

Cat. No.: B1612026
CAS No.: 197507-52-1
M. Wt: 174.24 g/mol
InChI Key: YWJQYHVWROTJNW-UHFFFAOYSA-N
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Description

2-(Diethylamino)benzonitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a diethylamino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Diethylamino)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with diethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products:

    Reduction: Primary amine.

    Hydrolysis: Carboxylic acid.

Scientific Research Applications

2-(Diethylamino)benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs due to its ability to interact with biological targets.

    Materials Science: It is utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)benzonitrile involves its interaction with specific molecular targets. The diethylamino group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The nitrile group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    Benzonitrile: The parent compound, lacking the diethylamino group.

    2-(Methylamino)benzonitrile: Similar structure with a methylamino group instead of a diethylamino group.

    4-(Diethylamino)benzonitrile: The diethylamino group is positioned at the fourth position on the benzene ring.

Uniqueness: 2-(Diethylamino)benzonitrile is unique due to the presence of the diethylamino group at the second position, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(diethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJQYHVWROTJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597060
Record name 2-(Diethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197507-52-1
Record name 2-(Diethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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